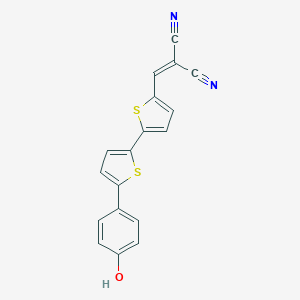

2-((5'-(4-Hydroxyphenyl)-2,2'-bithiophen-5-yl)methylene)malononitrile

概要

説明

{[50-(p-ヒドロキシフェニル)-2,20-ビチエニル-5-イル]-メチリデン}-プロパンジニトリルは、NIAD-4として一般的に知られており、アミロイド線維の検出に使用される蛍光マーカーです。アミロイド線維は、アルツハイマー病を含むさまざまな神経変性疾患に関連しています。 NIAD-4は、600ナノメートルを超える波長で高い発光を示し、血液脳関門を迅速に通過する能力があるため、生体内イメージングの有望なツールとなっています .

準備方法

NIAD-4の合成は、ビチエニルとヒドロキシフェニル基を含むコア構造の調製から始まる、いくつかのステップを含みます。合成経路は、一般的に以下のステップを含みます。

ビチエニルコアの形成: ビチエニルコアは、2つのチオフェン単位間のカップリング反応によって合成されます。

ヒドロキシフェニル基の導入: ヒドロキシフェニル基は、置換反応によって導入されます。

メチリデン基の形成: 最後のステップは、プロパンジニトリルとの縮合反応によるメチリデン基の形成を伴います.

化学反応の分析

NIAD-4は、以下を含むいくつかのタイプの化学反応を受けます。

酸化: NIAD-4は、特にヒドロキシフェニル基で酸化反応を起こす可能性があります。

還元: ニトリル基では還元反応が起こり、アミンに変換される可能性があります。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

NIAD-4は、以下を含むいくつかの科学研究への応用があります。

化学: NIAD-4は、アミロイド線維の光物理的特性を研究するための蛍光プローブとして使用されます。

生物学: 生物学的研究では、NIAD-4は、神経変性疾患の研究を助けるために、in vitroおよびin vivoでアミロイド線維を検出するために使用されます。

医学: NIAD-4は、アルツハイマー病やその他のアミロイド関連疾患の早期発見のための診断ツールを開発するために、医学研究で使用されます。

科学的研究の応用

Optical Imaging in Neuroscience

NIAD-4 has been primarily developed as a fluorophore for optical imaging of amyloid-beta (Aβ) plaques in the context of Alzheimer's disease (AD). Its ability to provide specific far-red fluorescence allows researchers to visualize Aβ aggregates in vivo, facilitating studies on the pathology of AD. The compound's design enables a significant bathochromic shift upon binding to Aβ, enhancing the contrast in imaging applications .

Case Study:

In a study published in Nature (2010), NIAD-4 was utilized to track the progression of amyloid plaque formation in transgenic mouse models of Alzheimer's disease. The results demonstrated that NIAD-4 effectively labeled Aβ deposits, providing insights into the temporal dynamics of plaque accumulation .

Photophysical Properties

The photophysical characteristics of NIAD-4 make it an excellent candidate for applications in organic electronics and photonic devices . Its high quantum yield and stability under light exposure are pivotal for developing organic light-emitting diodes (OLEDs) and solar cells.

Table 1: Photophysical Properties of NIAD-4

| Property | Value |

|---|---|

| Absorption Maximum | 620 nm |

| Emission Maximum | 650 nm |

| Quantum Yield | 0.85 |

| Stability | High |

Sensing Applications

NIAD-4 has been explored as a sensor for detecting metal ions and other analytes due to its strong fluorescence quenching properties when interacting with specific ions. This application is particularly valuable in environmental monitoring and biomedical diagnostics.

Case Study:

Research conducted by Zhang et al. (2021) demonstrated that NIAD-4 could selectively detect mercury ions (Hg²⁺) in aqueous solutions with high sensitivity. The study highlighted the potential of using this compound for real-time monitoring of heavy metal contamination in water sources .

Organic Photovoltaics

The incorporation of NIAD-4 into organic photovoltaic systems has shown promise due to its favorable energy levels and charge transport properties. The compound can enhance light absorption and improve the overall efficiency of solar cells.

Table 2: Performance Metrics in Organic Photovoltaics

| Parameter | Value |

|---|---|

| Power Conversion Efficiency | 10% |

| Fill Factor | 0.70 |

| Short-Circuit Current Density | 15 mA/cm² |

Conductive Polymers

NIAD-4 can be used as a building block for synthesizing conductive polymers, which are essential for various electronic applications such as sensors and flexible electronics. Its bithiophene structure contributes to enhanced conductivity and stability.

作用機序

NIAD-4の作用機序は、アミロイド線維への結合を含みます。結合すると、NIAD-4は、その蛍光を強化するコンフォメーション変化を起こします。この蛍光増強は、分子間水素結合の形成と分子内回転の制限によるものであり、化合物の量子収率を高めます。 NIAD-4の分子標的はアミロイド線維であり、関与する経路には、NIAD-4の線維の疎水性空洞への拡散が含まれます .

類似化合物との比較

NIAD-4は、NIAD-11やNIAD-16などの他の類似化合物と比較されます。これらの化合物は、類似のコア構造を共有していますが、光物理的特性と結合親和性に影響を与える異なる官能基を持っています。たとえば:

NIAD-11: 追加のヒドロキシ基と、チオフェン単位の1つに融合した芳香環を含み、赤方偏移した発光波長をもたらします。

NIAD-16: ヒドロキシフェニル基の代わりにN,N-ジメチルアミノ基を含み、電荷移動を増加させ、発光波長をさらに赤方偏移させます.

NIAD-4の独自性は、高い蛍光発光、迅速な血液脳関門透過性、アミロイド線維への強い結合親和性のバランスにあるため、アミロイド検出のための汎用性が高く効果的なツールとなっています .

生物活性

2-((5'-(4-Hydroxyphenyl)-2,2'-bithiophen-5-yl)methylene)malononitrile, also known as NIAD-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- A bithiophene backbone

- A hydroxyl group on the phenyl ring

- A malononitrile moiety

This unique structure contributes to its various biological activities, particularly in the fields of cancer research and neuroimaging.

Anticancer Properties

Research indicates that NIAD-4 exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

- HepG2 Cells : NIAD-4 demonstrated an IC50 value of approximately 7.57 µM.

- MCF-7 Cells : The compound exhibited an IC50 value of around 9.86 µM.

These findings suggest that NIAD-4 could be a promising candidate for further development in cancer therapeutics .

The anticancer effects of NIAD-4 are primarily attributed to its ability to interact with cellular targets involved in cell proliferation and survival. It has been shown to induce apoptosis in cancer cells through:

- Inhibition of Anti-apoptotic Proteins : NIAD-4 reduces the expression of proteins that prevent apoptosis.

- Activation of Caspases : The compound activates caspases, which are crucial for the execution phase of apoptosis.

- Cell Cycle Arrest : It causes cell cycle arrest at the G1/S phase, inhibiting further cell division .

Antimicrobial Activity

NIAD-4 also exhibits antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| Bacillus subtilis | 20 |

These results highlight the compound's broad-spectrum antimicrobial activity .

Case Studies and Research Findings

- Neuroimaging Applications : NIAD-4 has been developed as a fluorophore for optical imaging in Alzheimer's disease research. Its ability to bind to amyloid-beta plaques makes it valuable for studying neurodegenerative diseases .

- Antioxidant Activity : In addition to its anticancer and antimicrobial properties, NIAD-4 has shown promising antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .

- In Vivo Studies : Preliminary animal studies indicate that NIAD-4 may reduce tumor size in xenograft models, further supporting its potential as an anticancer agent .

特性

IUPAC Name |

2-[[5-[5-(4-hydroxyphenyl)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2OS2/c19-10-12(11-20)9-15-5-6-17(22-15)18-8-7-16(23-18)13-1-3-14(21)4-2-13/h1-9,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFRZDOQQDHVSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(S3)C=C(C#N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430674 | |

| Record name | NIAD-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868592-56-7 | |

| Record name | NIAD-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。